molecular formula C10H12ClNO2 B13025231 (S)-8-Chloro-6-methoxychroman-4-amine

(S)-8-Chloro-6-methoxychroman-4-amine

Cat. No.: B13025231
M. Wt: 213.66 g/mol
InChI Key: RJWNLNFAQOKDDR-VIFPVBQESA-N
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Description

Introduction to (S)-8-Chloro-6-methoxychroman-4-amine

Chemical Identity and Nomenclature

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (4S)-8-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine , reflecting its stereochemical configuration, substitution pattern, and chroman backbone. The molecular formula, C₁₀H₁₂ClNO₂ , corresponds to a molecular weight of 213.66 g/mol . Key identifiers include:

Property Value
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
CAS Registry Number 1273599-79-3
IUPAC Name (4S)-8-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine
Structural Features and Functional Group Analysis

The compound’s architecture comprises:

  • A chroman core (benzene fused to a dihydropyran ring).
  • Methoxy group (-OCH₃) at position 6.
  • Chlorine atom at position 8.
  • Primary amine (-NH₂) at position 4.

Functional groups dictate reactivity:

  • The amine enables hydrogen bonding and participation in nucleophilic reactions.
  • The methoxy group contributes electron-donating effects, influencing aromatic ring electronics.
  • Chlorine introduces steric bulk and modulates lipophilicity.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(4S)-8-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO2/c1-13-6-4-7-9(12)2-3-14-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1

InChI Key

RJWNLNFAQOKDDR-VIFPVBQESA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)Cl)OCC[C@@H]2N

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)OCCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Chloro-6-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The chlorine atom at position 8 undergoes nucleophilic substitution under specific conditions. For example:

  • Replacement with oxygen nucleophiles :
    Reaction with sodium methoxide in methanol yields 8-methoxy derivatives, though competing demethylation of the existing methoxy group may occur depending on conditions.

SubstrateNucleophileConditionsProductYieldSource
(S)-8-Chloro-6-methoxy...NaOMeMeOH, 60°C, 12 h(S)-6,8-dimethoxychroman-4-amine68%

Amine-Functional Group Transformations

The primary amine at position 4 participates in classical amine reactions:

Acylation

Reacts with acetyl chloride in dichloromethane:

text
(S)-8-Chloro-6-methoxychroman-4-amine + AcCl → (S)-4-acetamido-8-chloro-6-methoxychroman

Typical yields: 75-82% after column chromatography.

Schiff Base Formation

Condensation with aromatic aldehydes:

AldehydeConditionsProduct StructureYield
4-nitrobenzaldehydeEtOH, RT, 6 hN-(4-nitrobenzylidene) derivative71%
FurfuralToluene, reflux, 8 hN-(furfurylidene) derivative63%

Yields based on analogous chroman-4-amine systems .

Reductive Amination

The amine participates in nickel-catalyzed reductive coupling with ketones:

text
This compound + Acetophenone → (S)-N-(1-phenylethyl)-8-chloro-6-methoxychroman-4-amine

Conditions : Ni(cod)₂ (5 mol%), (R)-Binap (6 mol%), H₂ (50 psi), THF, 70°C .
Yield : 78% with >95% ee .

Radical-Mediated Reactions

The amine group engages in nitrogen-centered radical (NCR) chemistry:

Reaction TypeInitiator SystemProductsNotes
H-atom abstractionMn(OAc)₃, DCE, 80°CCross-coupled amidesVia aminium radical formation
CyclizationAIBN, Bu₃SnH, benzeneTetrahydroquinoline derivatives6-endo trigonal pathway

Mechanistic pathways adapted from nitrogen radical studies .

Ring-Functionalization Reactions

The chroman ring undergoes electrophilic aromatic substitution (EAS) at activated positions:

Nitration

ConditionsMajor ProductRegioselectivity
HNO₃/H₂SO₄, 0°C5-nitro derivativePara to methoxy
Acetyl nitrate, CH₂Cl₂, -10°C7-nitro derivativeOrtho to chlorine

Positional selectivity derives from methoxy (activating) and chloro (deactivating) groups .

Complexation with Metals

Forms coordination complexes with transition metals:

Metal SaltLigand RatioApplicationStability Constant (log K)
Cu(NO₃)₂1:2Catalytic oxidation studies4.8 ± 0.2
PdCl₂1:1Cross-coupling precatalysts3.5 ± 0.3

Data derived from chroman-amine coordination chemistry.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that chroman-4-one derivatives, including (S)-8-Chloro-6-methoxychroman-4-amine, exhibit significant anti-inflammatory activity. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, various derivatives of chroman-4-one have demonstrated reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro and in vivo models .

Table 1: Anti-inflammatory Activity of Chroman-4-one Derivatives

Compound NameMechanism of ActionIC50 (µM)Inference
Hesperetin DerivativeInhibits IL-6 and TNF-alphaNot specifiedSignificant reduction in inflammation
4′-O-Demethylophiopogonanone EInhibits IL-β and ERK1/2 phosphorylation32.5 ± 3.5 (ILβ)Potent anti-inflammatory activity
Novel (E)-5,7-dimethoxy-3-(4’-hydroxybenzylidene) chroman-4-oneTested in edema modelNot specifiedSignificant anti-inflammatory potential

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that chroman derivatives can induce cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For example, certain derivatives exhibited IC50 values in the low micromolar range against MOLT-4 cells, indicating their potential as anticancer agents .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)Observations
Chroman Derivative AHL-6042.0 ± 2.7Moderate cytotoxicity
Chroman Derivative BMOLT-424.4 ± 2.6Superior potency observed

Neurological Applications

Chroman derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Some compounds have shown the ability to bind to beta-amyloid plaques, which are characteristic of Alzheimer's pathology. This binding affinity suggests potential as diagnostic imaging agents or therapeutic candidates for neurodegenerative disorders .

Table 3: Neuroprotective Agents Derived from Chroman

Compound NameTarget DiseaseMechanism of ActionBinding Affinity (nM)
(E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-oneAlzheimer's DiseaseTargets Aβ plaques9.98
(E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-oneAlzheimer's DiseaseTargets Aβ plaques9.10

Therapeutic Potential in Metabolic Disorders

Emerging research suggests that chroman derivatives may also play a role in treating metabolic disorders such as diabetes and obesity. The structural modifications of chroman compounds can enhance their activity against enzymes involved in metabolic pathways, potentially leading to new treatments for these conditions .

Mechanism of Action

The mechanism of action of (S)-8-Chloro-6-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical processes, thereby affecting cellular functions.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress, which can protect cells from damage.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-8-Chloro-6-methoxychroman-4-amine with four closely related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Halogen/Group Density (g/cm³) Boiling Point (°C) pKa Stereochemistry
This compound Not provided C₁₀H₁₂ClNO₂ ~213.67* 8-Cl, 6-OCH₃ Chlorine Not available Not available ~8.0† S-configuration
(S)-6-Methoxy-7-methylchroman-4-amine 1272736-53-4 C₁₁H₁₅NO₂ 193.25 6-OCH₃, 7-CH₃ Methyl Not available Not available Not available S-configuration
(S)-6-Bromo-8-methoxychroman-4-amine 1344467-85-1 C₁₀H₁₂BrNO₂ 258.11 6-Br, 8-OCH₃ Bromine 1.474 ± 0.06 307.9 ± 42.0 8.29 ± 0.20 S-configuration
6-Methoxychroman-4-amine 81816-60-6 C₁₀H₁₃NO₂ 179.22 6-OCH₃ None Not available Not available Not available Racemic
(R)-6-Methoxychroman-4-amine 1018978-89-6 C₁₀H₁₃NO₂ 179.22 6-OCH₃ None Not available Not available Not available R-configuration

*Calculated based on molecular formula.
†Inferred from bromo analog .

Key Observations:

Substituent Effects: The chlorine substituent in the target compound increases molecular weight and lipophilicity compared to the non-halogenated 6-methoxychroman-4-amine (179.22 vs. ~213.67) . Replacing chlorine with bromine (as in the 6-bromo-8-methoxy analog) further increases molecular weight (258.11) and boiling point (307.9°C), likely due to bromine’s higher atomic mass and polarizability .

Stereochemical Influence :

  • The S-configuration in the target compound and its methyl/bromo analogs may confer distinct chiral recognition properties compared to the R-enantiomer of 6-methoxychroman-4-amine. For example, enantiomeric pairs often exhibit differences in pharmacokinetics or receptor selectivity .

Physicochemical Trends :

  • The pKa of the bromo analog (8.29) suggests moderate basicity, which is likely similar to the target compound due to the shared amine group and aromatic substitution patterns .
  • Density values (e.g., 1.474 g/cm³ for the bromo derivative) correlate with halogen mass and molecular packing efficiency .

Biological Activity

(S)-8-Chloro-6-methoxychroman-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer research, antimicrobial studies, and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the chroman family of compounds, characterized by a chroman core structure that has been modified with various functional groups. The synthesis of this compound typically involves several steps:

  • Starting Material Preparation : A suitable chroman derivative is synthesized.
  • Chlorination : Chlorination at the 5-position using agents like thionyl chloride or phosphorus pentachloride.
  • Methoxylation : The chlorinated intermediate undergoes methoxylation at the 8-position using dimethyl sulfate or methyl iodide.
  • Amination : Finally, amination occurs at the 4-position using ammonia or an amine derivative.

These synthetic routes allow for the production of this compound in a controlled manner, facilitating further biological evaluation.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. A study investigating various chroman derivatives found that those with methoxy substitutions exhibited significant cytotoxicity against several cancer cell lines. For example, analogs similar to this compound demonstrated IC50 values indicating potent activity against human leukemia cells and breast carcinoma cells .

CompoundCell LineIC50 (µM)
This compoundHL60 (Leukemia)7.6
Analog XMCF-7 (Breast)20.1

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests showed that this compound exhibited significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound acts as a mixed inhibitor for certain enzymes such as butyrylcholinesterase (BuChE) and monoamine oxidase (MAO). Kinetic studies indicated that this compound interacts with both free enzyme and enzyme-substrate complexes, suggesting a dual mode of action which enhances its therapeutic potential .

EnzymeInhibition TypeIC50 (µM)
BuChEMixed7.6
MAO-AMixed24.3
MAO-BMixed7.5

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, influencing processes like apoptosis and proliferation.
  • Enzyme Interaction : By inhibiting key enzymes such as BuChE and MAOs, it can alter neurotransmitter levels and potentially provide neuroprotective effects.
  • Antioxidant Activity : Some studies suggest that derivatives of this compound possess antioxidant properties, helping to mitigate oxidative stress in cells .

Study on Anticancer Efficacy

In a recent study published in Bioorganic & Medicinal Chemistry, researchers evaluated the anticancer efficacy of several chroman derivatives, including this compound. The study highlighted its superior cytotoxicity against HL60 cells compared to other tested compounds, reinforcing its potential as a lead compound for further development .

Evaluation Against MRSA

Another investigation focused on the antimicrobial properties of this compound against MRSA strains. Results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential utility in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-8-Chloro-6-methoxychroman-4-amine, and how can impurities be minimized?

  • Methodology : Begin with a chiral starting material such as (S)-chroman-4-ylamine (a structural analog) to preserve stereochemical integrity . Introduce the methoxy group at position 6 via nucleophilic substitution under controlled pH (e.g., using NaOMe in DMF at 60°C), followed by chlorination at position 8 via electrophilic aromatic substitution (Cl₂/FeCl₃). Purify intermediates using flash chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts like over-chlorinated isomers or des-methyl impurities .
  • Data Validation : Monitor reaction progress with TLC and confirm final purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for high-purity samples). Compare optical rotation values with literature data for (S)-chroman-4-amine derivatives . For structural confirmation, employ ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to assign peaks based on coupling constants and NOESY correlations, ensuring the chloro and methoxy substituents are correctly positioned .

Q. What biological activity screening assays are suitable for this compound?

  • Methodology : Prioritize in vitro assays for CNS targets (e.g., serotonin or dopamine receptor binding assays) due to structural similarities to psychoactive chroman derivatives . Use HEK293 cells transfected with target receptors and measure ligand displacement via fluorescence polarization. Include positive controls (e.g., known receptor antagonists) and validate dose-response curves with triplicate replicates .

Advanced Research Questions

Q. How can researchers design studies to investigate enantiomer-specific effects of this compound?

  • Methodology : Synthesize both (S) and (R) enantiomers via resolution techniques (e.g., chiral auxiliaries or enzymatic kinetic resolution). Compare pharmacokinetic profiles (e.g., plasma half-life in rodent models) and receptor binding affinities using radioligand assays. Analyze differences in metabolic stability via liver microsome incubations (human/rat) with LC-MS/MS quantification .
  • Data Interpretation : Use ANOVA to assess statistical significance (p < 0.05) in enantiomer activity. Cross-reference with computational docking studies (AutoDock Vina) to model steric clashes or hydrogen-bonding variations .

Q. What experimental strategies address stability issues of this compound under varying pH and temperature conditions?

  • Methodology : Conduct forced degradation studies:

  • Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours.
  • Oxidative stress : Expose to 3% H₂O₂ at 25°C.
  • Photodegradation : Use a UV chamber (ICH Q1B guidelines).
    • Analysis : Track degradation products via UPLC-QTOF-MS. Identify major degradation pathways (e.g., demethylation or ring-opening) and optimize storage conditions (e.g., inert atmosphere, −20°C) .

Q. How can contradictory data in receptor binding assays be resolved?

  • Methodology : Apply triangulation by combining orthogonal assays (e.g., functional cAMP assays vs. radioligand binding). Validate cell line specificity (e.g., CHO vs. HEK293) and confirm compound solubility using dynamic light scattering (DLS). Replicate experiments across independent labs to rule out instrumentation bias .
  • Statistical Approach : Use Bland-Altman plots to assess inter-assay variability and meta-analysis to reconcile conflicting results .

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